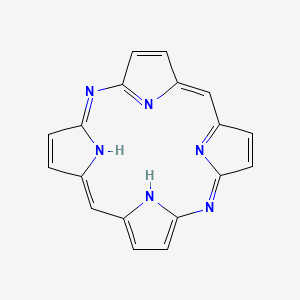

21H,23H-5,15-Diazaporphine

Description

Properties

IUPAC Name |

2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10H,(H,19,21,23)(H,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLIXSHARREATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=NC(=CC4=NC(=NC5=CC=C(N5)C=C1N2)C=C4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30782605 | |

| Record name | (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30782605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-87-6 | |

| Record name | (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30782605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of 2,8,12,18-tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine generally follows a multi-step condensation and oxidation strategy similar to porphyrin synthesis, modified to incorporate nitrogen atoms at the 5 and 15 meso-positions.

- Starting Materials: Substituted pyrrole derivatives and aldehydes.

- Key Reaction: Acid-catalyzed condensation of pyrrole derivatives with aldehydes to form a porphyrinogen intermediate.

- Oxidation: The intermediate is then oxidized to form the fully conjugated diazaporphine macrocycle.

- Typical Acid Catalysts: Propionic acid or trifluoroacetic acid.

- Temperature: Approximately 140°C for condensation.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent unwanted oxidation.

- Purification: Column chromatography using silica gel with dichloromethane/hexane gradients to isolate the desired regioisomer.

This approach is a modified Lindsey-type synthesis tailored for diazaporphine derivatives, accommodating the heteroatom substitution and bulky ethyl/methyl groups.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of substituted pyrroles and aldehydes | Acidic medium (propionic acid), 140°C, 24–48 h, inert atmosphere | 40–50 | Stoichiometric control critical for regioselectivity |

| 2 | Oxidation of porphyrinogen intermediate | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), room temp, 2–4 h | 30–40 | Avoids overoxidation, preserves macrocycle integrity |

| 3 | Purification | Silica gel chromatography, DCM/hexane gradient | - | Separation of regioisomers and removal of side products |

Overall isolated yields for the full synthetic sequence typically range from 30% to 40%, reflecting the complexity of the macrocycle formation and the challenge of purifying symmetric substituted derivatives.

Industrial Scale Preparation

Industrial synthesis employs continuous flow reactors and automated systems to improve reproducibility and scalability. Key features include:

- Continuous Flow Condensation: Enables precise temperature and residence time control.

- Automated Oxidation: Controlled addition of oxidants like DDQ or chloranil.

- In-line Purification: Use of preparative HPLC or continuous chromatography.

- Quality Control: Spectroscopic monitoring (UV-Vis, NMR) ensures batch consistency.

These methods allow for the production of gram to kilogram quantities with consistent quality suitable for research and industrial applications.

Analytical Data and Characterization

Spectroscopic Characterization

| Technique | Key Data | Purpose |

|---|---|---|

| UV-Vis Spectroscopy | Soret band at 400–420 nm; Q-bands at 500–650 nm | Confirms conjugated macrocycle formation |

| ¹H NMR | Signals for ethyl/methyl groups at δ 1.5–3.5 ppm; porphyrin core protons at δ 8–10 ppm | Verifies substitution pattern and purity |

| Mass Spectrometry (HRMS) | Molecular ion peak at m/z 480.65 (C30H36N6) | Confirms molecular weight and formula |

Metal Complex Formation (Indicative of Purity)

The compound’s ability to coordinate metals such as copper and nickel is used as an indirect purity check, as successful metallation requires an intact macrocycle and correct nitrogen positioning.

Research Findings on Preparation and Reactivity

Metal Coordination

- The diazaporphine core with two axial nitrogen atoms strongly chelates transition metals.

- Binding constants (Kb) range from $$10^4$$ to $$10^6$$ M$$^{-1}$$, depending on the metal ion.

- Metal complexes are synthesized by refluxing the free base with metal salts in solvents such as DMF or methanol under inert atmosphere.

Redox and Electrophilic Substitution Behavior

- The compound undergoes reversible oxidation at +0.85 V (vs. SCE) and reduction at −1.2 V.

- Electrophilic substitution occurs preferentially at the 5 and 15 positions, with nitration, sulfonation, and acetylation yielding 55–72% product yields.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Substituted pyrroles, aldehydes |

| Catalyst | Acid (propionic acid, TFA) |

| Temperature | 140°C (condensation), RT (oxidation) |

| Atmosphere | Inert (N2 or Ar) |

| Oxidant | DDQ or chloranil |

| Purification | Silica gel chromatography |

| Typical yield | 30–40% overall |

| Key challenges | Regioisomer separation, oxidative degradation |

Chemical Reactions Analysis

21H,23H-5,15-Diazaporphine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

21H,23H-5,15-Diazaporphine is a compound with the molecular formula C18H12N6 . This diazaporphyrin has applications in various scientific fields, including materials science and catalysis. Diazaporphyrins have demonstrated potential in the creation of semiconducting materials .

Semiconductivity

- Diazaporphyrin-based hydrogen-bonded organic frameworks A study highlights the development of a diazaporphyrin-based hydrogen-bonded organic framework (HOF) exhibiting porosity and n-type semiconductivity . The HOF was synthesized using a 5,15-diazaporphyrin Ni(II) complex with carboxyphenyl groups, which facilitated hydrogen-bonding interactions. The HOF showed a charge-carrier mobility of 2.0 × 10-7 m2 V-1 s-1, which was determined using the flash-photolysis time-resolved microwave conductivity (FP-TRMC) method .

Optical Properties

- Nickel-(II)-tetraphenyl-21H,23H-porphyrin films Research on nickel-(II)-tetraphenyl-21H,23H-porphyrin (NiTPP) thin films showed that UV illumination altered their structural and optical properties . The study found that the films became crystalline after UV exposure, leading to changes in absorption coefficients and optical gap values .

Catalysis

- Diazaporphine compounds have uses in catalysis.

- μ-Oxodiiron(III) complexes Research has been done on binuclear μ-oxo-bridged Fe III complexes of 2,3,7,8,12,18-hexamethyl-13,17-dibutyl-5-monoazaporphine and 3,7,13,17-tetramethyl-2,8,12,18-tetrabutyl-5,15-diazaporphine .

Other potential applications

Mechanism of Action

The mechanism of action of 21H,23H-5,15-Diazaporphine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that can participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

21H-5-Thiaporphine

21H-5-Thiaporphine features a sulfur atom at position 5 instead of nitrogen. This substitution reduces symmetry compared to 21H,23H-5,15-Diazaporphine and lowers the macrocycle’s electron density due to sulfur’s lower electronegativity. Thiaporphines are less common in coordination chemistry but may exhibit unique photophysical properties .

21H,23H-Porphyrazine

21H,23H-Porphyrazine (trivial name for 21H,23H-5,10,15,20-Tetraazaporphine) contains four nitrogen atoms at positions 5, 10, 15, and 20. The increased nitrogen content results in a highly electron-deficient core, making porphyrazines superior ligands for transition metals like copper and magnesium. They are precursors to phthalocyanines and are used in dye-sensitized solar cells .

29H,31H-Phthalocyanine

Phthalocyanine is a tetrabenzo-fused derivative of porphyrazine, with extended π-conjugation due to fused benzene rings. This structural feature enhances thermal stability and optical absorption in the near-infrared region, making it valuable in organic semiconductors and photodynamic therapy .

5,10,15,20-Tetraphenyl-21H,23H-porphinetetrasulfonic Acid (TPPS)

TPPS is a sulfonated porphine derivative with four phenyl and four sulfonic acid groups. The sulfonic acid substituents confer high water solubility, enabling applications in aqueous-phase catalysis and biomedical research. Its structure contrasts with this compound, as TPPS retains the original porphine nitrogen framework but introduces bulky, polar substituents .

Comparative Analysis Table

Biological Activity

21H,23H-5,15-Diazaporphine is a synthetic compound belonging to the class of diazaporphyrins. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a complex ring structure that includes nitrogen atoms, which contribute to its unique electronic properties. The presence of these nitrogen atoms enhances its electron-accepting capabilities, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H12N6 |

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | This compound |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function through several mechanisms:

- Enzyme Inhibition : Diazaporphines have been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Research Findings

Recent studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies demonstrated that diazaporphines can induce apoptosis in cancer cell lines through the activation of caspase pathways. One study reported a significant reduction in cell viability in breast cancer cells treated with diazaporphine derivatives .

- Antimicrobial Properties : Another area of investigation has focused on the antimicrobial effects of diazaporphines. Research indicated that these compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species upon light activation has led to its exploration in PDT for cancer treatment. Studies have shown that diazaporphines can effectively target tumor cells while sparing healthy tissues .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Cancer Treatment :

- Case Study on Antimicrobial Applications :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 21H,23H-5,15-Diazaporphine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Adler method is commonly used for porphyrin synthesis, involving condensation of pyrrole with aldehydes under reflux conditions. For diazaporphines, substituting specific aldehydes with nitrogen-containing precursors (e.g., pyridyl or aminophenyl groups) introduces the diaza functionality. Optimizing stoichiometric ratios (e.g., pyrrole:aldehyde = 1:1.2) and reaction time (24–48 hours) improves yield. Purification via column chromatography (silica gel, chloroform/methanol gradient) is critical to isolate isomers and remove unreacted monomers .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- UV-Vis : Confirm characteristic Soret (~400 nm) and Q-bands (500–700 nm) with hypsochromic shifts indicating nitrogen substitution .

- NMR : Use -NMR to identify proton environments (e.g., pyrrolic H at δ 8–9 ppm, aromatic substituents at δ 7–8 ppm) and -NMR to verify carbon backbone integrity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., CHNO for hydroxyl-substituted analogs) .

Q. What analytical methods are recommended for assessing purity and isomer separation?

- Methodological Answer : Reverse-phase HPLC with C18 columns and methanol/water gradients (e.g., 70:30 to 95:5 over 20 minutes) resolves isomers. Monitor at 400–420 nm for porphyrin detection. For quantification, integrate peak areas and ensure resolution (R ≥ 1.5) between related compounds .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the photophysical properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and substituent effects. Experimentally, compare fluorescence quantum yields (using integrating sphere methods) and redox potentials (cyclic voltammetry) across derivatives. For example, electron-withdrawing groups (e.g., –NO) reduce HOMO energy, shifting absorption bands bathochromically .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔsubH°) for this compound derivatives?

- Methodological Answer : Cross-validate data using multiple techniques:

- Sublimation Enthalpy : Compare Knudsen effusion measurements with thermogravimetric analysis (TGA) under inert atmospheres.

- Calorimetry : Use differential scanning calorimetry (DSC) to measure phase transitions.

Discrepancies often arise from impurities or incomplete sublimation; rigorous purity checks (HPLC, elemental analysis) are essential .

Q. How can this compound be integrated into supramolecular assemblies for catalytic or sensing applications?

- Methodological Answer : Exploit metal coordination or π-π stacking:

- Metalation : Insert transition metals (e.g., Zn, Cu) into the porphyrin core to enhance catalytic activity.

- Self-Assembly : Design ligands (e.g., pyridyl substituents) to form metal-organic frameworks (MOFs) via axial coordination. Monitor assembly via TEM and SAXS .

Q. What experimental designs mitigate challenges in studying reactive intermediates during this compound synthesis?

- Methodological Answer : Use in situ spectroscopy (e.g., stopped-flow UV-Vis) to capture transient species. For air-sensitive intermediates, employ Schlenk-line techniques under nitrogen/argon. Quench reactions at timed intervals and analyze intermediates via LC-MS .

Methodological and Reporting Guidelines

Q. How should researchers structure studies on this compound to meet journal standards?

- Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. Clearly detail synthetic protocols, characterization parameters (e.g., NMR solvent, HPLC gradients), and statistical analyses. Use Harvard referencing for citations and include raw data (e.g., chromatograms, spectra) in supplementary materials .

Q. What criteria ensure research questions on diazaporphines are both novel and feasible?

- Methodological Answer : Apply the FINER framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.